6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule featuring an imidazo[1,2-b]pyrazole core. The structure is substituted with a 4-fluorophenyl group at position 2, an ethyl group at position 6, and a carboxylic acid moiety at position 5. This compound is synthesized via hydrolysis of its ethyl ester precursor (compound 7a) under acidic conditions, as described in and . The carboxylic acid group enables further derivatization into amides or hydrazides, which are common strategies to modulate bioavailability and target engagement in drug discovery .
Properties
Molecular Formula |
C14H14FN3O2 |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-3-5-9(15)6-4-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
InChI Key |
ZXLYKKGHKJWLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Enolization-Cyclization with Inorganic Salt Catalysts
Adapting the methodology from CN105693619A, the imidazole ring can be formed via enolization and cyclization of acetyl glycine ethyl ester derivatives. Key steps include:
- Enolization : Acetyl glycine ethyl ester is treated with sodium ethylate and ethyl formate in methyl acetate, generating an enol sodium salt.
- Cyclization : Potassium thiocyanate and copper-bath mediate cyclization to yield 2-sulfydryl-4-imidazole-ethyl formate.
- Oxidation-Desulfurization : Using a barium sulfate-iron nitrate-sulfate composite catalyst, the thiol group is oxidized, forming the imidazo-pyrazole skeleton.
Example Protocol :
La(OTf)₃-Catalyzed Cyclocondensation
The RSC methodology for pyrazole-tethered imidazo derivatives employs lanthanum triflate as a Lewis acid catalyst. For the target compound:
- Pyrazole Ester Synthesis : Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate reacts with hydrazine derivatives to form pyrazole esters.
- Reduction : Lithium aluminum hydride (LAH) reduces the ester to a primary alcohol.
- Oxidation : MnO₂ or Jones reagent oxidizes the alcohol to the carboxylic acid.
Critical Parameters :
- Temperature : 85°C for cyclocondensation.
- Catalyst : La(OTf)₃ (5 mol%) enhances regioselectivity.
- Yield : ~89% for pyrazole intermediates.
Functionalization of the Pyrazole Ring
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via:
- Suzuki-Miyaura Coupling : Using 4-fluorophenylboronic acid and a brominated pyrazole precursor.
- Direct Alkylation : 4-Fluorobenzyl bromide reacts with a pyrazole sodium salt.
Optimized Conditions :
Ethyl Group Incorporation
The ethyl group at position 6 is introduced via:
- Alkylation : Ethyl iodide and NaH in DMF.
- Grignard Reaction : Ethyl magnesium bromide adds to a ketone intermediate.
Challenges : Regioselectivity is ensured using bulky bases (e.g., LDA) at -78°C.
Carboxylic Acid Formation
Ester Hydrolysis
The final step involves saponification of the ethyl ester:
- Reagents : 2% KOH aqueous solution.
- Conditions : 30°C, 2 h, followed by acidification (H₂SO₄, pH 1–2).
- Yield : 75–80% after recrystallization (ethanol/water).
Alternative Route :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a broader class of imidazo[1,2-b]pyrazole derivatives, which exhibit diverse biological activities, including antiproliferative and anti-inflammatory effects. Below is a detailed comparison with structurally related analogs:
Substituent Variations at Position 2 and 6
Table 1: Key Structural and Functional Differences
Key Observations:
Position 2 (Aromatic Substituent) :
- The 4-fluorophenyl group in the target compound introduces electronegativity and enhances hydrophobic interactions compared to unsubstituted phenyl (e.g., 8b ) . Fluorine’s electron-withdrawing effect may also influence metabolic stability.
- Replacement with 3,4-difluorophenyl (as in ) further increases polarity but may reduce cell permeability .
Position 6 (Alkyl/Functional Group) :
- The ethyl group in the target compound balances steric bulk and lipophilicity. In contrast, the methylsulfanyl group in ’s analog introduces a sulfur atom, which could participate in hydrogen bonding or redox interactions .
- Amidation (e.g., 9a ) or hydrazide formation (e.g., 4I in ) at position 7 significantly alters solubility and target affinity .
Q & A
Basic Research Questions
Q. How is 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically synthesized, and what analytical methods confirm its structural identity?
- Synthesis : The compound is synthesized via cyclocondensation reactions using substituted pyrazole and imidazole precursors. A common approach involves reacting ethyl 6-methylsulfanyl-2-phenylimidazo[1,2-b]pyrazole-7-carboxylate derivatives with fluorophenyl-containing reagents under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry (mean C–C bond deviation: ±0.005 Å; R factor: 0.044) . Complementary techniques include high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify purity (>95%) and functional group integrity .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
- Lipophilicity : Calculated logP values (SwissADME) often range between 2.1–3.5, indicating moderate hydrophobicity. Solubility in aqueous buffers (pH 1–7.4) is typically low (<10 µM), necessitating formulation optimization for in vivo studies .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point >200°C, consistent with aromatic heterocyclic systems. Stability under accelerated storage conditions (40°C/75% RH) should be monitored via HPLC to detect degradation products .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Quantum Chemical Modeling : Reaction path searches using density functional theory (DFT) identify transition states and energy barriers, guiding solvent selection (e.g., THF vs. DMF) and catalyst design. For example, ICReDD’s workflow combines DFT with experimental data to reduce optimization cycles by 40–60% .
- Machine Learning : Bayesian optimization algorithms predict optimal molar ratios (e.g., fluorophenyl:imidazole = 1.2:1) and reaction times (6–8 hours) to maximize yield (>75%) while minimizing byproducts .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Mechanistic Profiling : Use orthogonal assays (e.g., enzyme inhibition, cellular viability, and target engagement) to validate activity. For example, discrepancies in IC₅₀ values may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
- Structural-Activity Relationship (SAR) Analysis : Compare co-crystal structures (if available) or docked conformations to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) that explain variability in potency .
Q. What strategies improve the solubility and bioavailability of this compound without compromising activity?
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility. For example, converting the carboxylic acid to a sodium salt increases solubility by >50-fold in PBS (pH 7.4) .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
Q. What are the challenges in scaling up synthesis, and how can reactor design address them?
- Process Intensification : Continuous-flow reactors with immobilized catalysts reduce batch-to-batch variability and improve heat transfer for exothermic steps (e.g., cyclocondensation) .
- Byproduct Management : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and trigger automated purification (e.g., simulated moving bed chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
